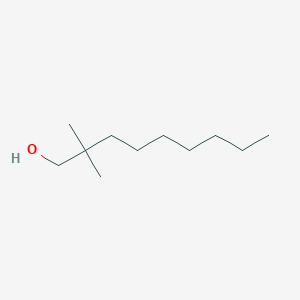

2,2-Dimethyl-1-nonanol

Description

Properties

CAS No. |

14250-80-7 |

|---|---|

Molecular Formula |

C11H24O |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

2,2-dimethylnonan-1-ol |

InChI |

InChI=1S/C11H24O/c1-4-5-6-7-8-9-11(2,3)10-12/h12H,4-10H2,1-3H3 |

InChI Key |

VWMHRIWUBVXUKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)(C)CO |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2,2 Dimethyl 1 Nonanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 2,2-dimethyl-1-nonanol, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to map out the carbon skeleton and the placement of protons.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with nearby electronegative atoms like oxygen causing a downfield shift to higher ppm values.

A key feature in the spectrum of this compound would be a singlet integrating to six protons, corresponding to the two equivalent methyl groups at the C2 position. Due to the absence of adjacent protons, this signal would not exhibit any spin-spin coupling. Another characteristic signal would be a singlet for the two protons of the methylene (B1212753) group (-CH₂OH) adjacent to the quaternary C2 carbon. This signal would be shifted downfield due to the deshielding effect of the adjacent oxygen atom. The long heptyl chain would produce a series of overlapping multiplets for the methylene protons, and a triplet for the terminal methyl group protons, which are coupled to the adjacent methylene group. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂- | ~0.88 | s | 6H |

| -CH₂- (chain) | ~1.2-1.4 | m | 12H |

| -CH₂OH | ~3.3-3.5 | s | 2H |

| -CH₃ (terminal) | ~0.88 | t | 3H |

| -OH | Variable | br s | 1H |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In this compound, each carbon atom in a unique chemical environment will give rise to a distinct signal.

The spectrum is expected to show a signal for the quaternary carbon at C2, which will be relatively weak due to the absence of attached protons. The two equivalent methyl carbons at C2 will produce a single, more intense signal. The carbon of the -CH₂OH group will be shifted downfield due to the effect of the oxygen atom. The carbons of the long alkyl chain will have signals in the typical aliphatic region of the spectrum, and the terminal methyl carbon will appear at the most upfield position.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₂- | ~25-30 |

| -C(CH₃)₂- | ~35-40 |

| -CH₂- (chain) | ~22-35 |

| -CH₂OH | ~70-75 |

| -CH₃ (terminal) | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. spectrabase.com In this compound, COSY would be instrumental in confirming the connectivity of the protons within the heptyl chain, showing cross-peaks between adjacent methylene groups and between the terminal methyl group and its neighboring methylene group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. docbrown.info This is a highly sensitive technique that would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton(s) in the ¹H NMR spectrum. docbrown.info

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons over two to three bonds. docbrown.info This is particularly useful for identifying quaternary carbons. For this compound, HMBC would show correlations between the quaternary C2 carbon and the protons of the two methyl groups, the protons of the -CH₂OH group, and the protons of the adjacent methylene group in the heptyl chain, thereby confirming the position of the gem-dimethyl group.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for identification and structural elucidation.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For primary alcohols like this compound, the molecular ion peak is often weak or absent. libretexts.org

The fragmentation of this compound would be expected to proceed through several characteristic pathways. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is a common fragmentation pathway for alcohols. libretexts.org The loss of an alkyl radical from the molecular ion leads to the formation of a stable oxonium ion. Another common fragmentation is the loss of a water molecule (dehydration). libretexts.org The presence of the quaternary carbon would also influence fragmentation, with cleavage of the C-C bonds around this center being a likely event. youtube.com Analysis of the mass spectrum of the analogous 2,2-dimethyl-1-hexanol (B1605905) shows significant peaks corresponding to the loss of alkyl fragments. nist.gov

| m/z | Predicted Fragment Structure/Loss |

|---|---|

| 172 | [M]⁺ (Molecular Ion) |

| 154 | [M - H₂O]⁺ |

| 141 | [M - CH₂OH]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ |

| 31 | [CH₂OH]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound, with a molecular formula of C₁₁H₂₄O, HRMS would be able to confirm this composition by providing an exact mass that distinguishes it from other compounds with the same nominal mass but different elemental formulas. This is a critical tool for the unambiguous identification of the compound.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the primary alcohol and the alkyl chain with a gem-dimethyl group are the key structural features identified by IR.

The most distinct absorption is the O-H stretching vibration of the primary alcohol group, which typically appears as a broad, strong band in the region of 3200–3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-H stretching vibrations from the nonyl backbone and methyl groups are observed as strong, sharp peaks in the 2850–3000 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3600 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3000 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |

| 1470 - 1450 | C-H Bend (Asymmetric) | Methylene (-CH₂-) | Variable |

| ~1380 and ~1365 | C-H Bend (Symmetric) | Gem-dimethyl | Medium, Sharp |

| 1150 - 1050 | C-O Stretch | Primary Alcohol | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the hydrocarbon backbone, composed of non-polar C-C and C-H bonds, produces strong Raman signals. In contrast, the polar O-H bond, which is prominent in the IR spectrum, typically yields a weak Raman signal.

This makes Raman spectroscopy particularly useful for analyzing the skeletal structure of the molecule. The C-H stretching vibrations appear strongly in the 2800–3000 cm⁻¹ region, while the C-C stretching and skeletal vibrations in the 800–1200 cm⁻¹ range provide a detailed fingerprint of the carbon backbone. The technique can also be adapted for specialized applications, such as enantioselective Raman spectroscopy, which has been used to distinguish between the enantiomers of other chiral alcohols like 2-butanol. rsc.org

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography encompasses a set of powerful laboratory techniques for the separation of mixtures. The choice of method depends on the volatility and polarity of the analyte. For a compound like this compound, both gas and liquid chromatography are applicable.

Gas Chromatography (GC) Methods for Volatile Compounds

Gas chromatography (GC) is the premier technique for separating and analyzing volatile compounds that can be vaporized without decomposition. This compound, as a C11 alcohol, is sufficiently volatile for GC analysis. In a typical GC setup, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase.

Separation is based on the differential partitioning of components between the mobile and stationary phases. For alcohols, columns with a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., WAX columns), are often used to achieve good peak shape and resolution. fmach.itresearchgate.net Alternatively, non-polar columns (e.g., those with a polydimethylsiloxane (B3030410) phase like HP-1 or DB-1) can also be employed, separating compounds primarily based on their boiling points. hpst.cz A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons.

Table 2: Example Gas Chromatography (GC) Method Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Column | Fused silica (B1680970) capillary, e.g., DB-WAX or HP-5 | Provides a surface for separation based on polarity or boiling point. |

| Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions balancing resolution and analysis time. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Flow Rate | 1-2 mL/min | Optimal flow for efficient separation. |

| Injection | Split/Splitless, 250 °C | Rapidly vaporizes the sample onto the column. |

| Oven Program | 50 °C (2 min), ramp 10 °C/min to 240 °C (5 min) | A temperature gradient to elute compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the eluting compounds. |

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS), providing a robust tool for analyzing complex mixtures. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the definitive method for identifying volatile and semi-volatile organic compounds. fmach.itmdpi.com As components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule's structure. The mass spectrum of this compound would be expected to show a molecular ion peak (m/z 172) and characteristic fragment ions resulting from the loss of water (m/z 154) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The fragmentation pattern can be compared against spectral libraries, such as the NIST database, for confident identification. nist.govnist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS extends the capabilities of mass spectrometry to non-volatile or thermally unstable compounds. uts.edu.au For a compound like this compound, an LC-MS system would typically employ a soft ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), though the latter may require derivatization to promote ionization. LC-MS is particularly powerful for analyzing complex biological or environmental samples where extensive sample preparation for GC might not be feasible. mdpi.com The use of high-resolution mass spectrometry (e.g., Time-of-Flight, TOF, or Orbitrap) can provide highly accurate mass measurements, further aiding in the confirmation of the elemental composition of the analyte and its metabolites or degradation products in a complex matrix. fmach.it

Theoretical Chemistry and Computational Studies of 2,2 Dimethyl 1 Nonanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in providing a detailed picture of the electronic distribution and energetic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to yield fundamental information about molecular structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the optimized molecular geometry and total energy of molecules like 2,2-Dimethyl-1-nonanol. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G**, can predict key structural parameters. nih.gov

Table 1: Predicted Geometric Parameters for this compound using DFT

This table presents hypothetical, yet realistic, data for the optimized geometry of this compound, as would be obtained from a DFT calculation. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| O-H | 0.96 Å | |

| C1-O | 1.43 Å | |

| C1-C2 | 1.54 Å | |

| C2-C(methyl) | 1.55 Å | |

| C-C (alkyl chain) | 1.53 Å | |

| Bond Angles | ||

| C1-O-H | 108.5° | |

| O-C1-C2 | 112.0° | |

| C1-C2-C3 | 115.0° | |

| C(methyl)-C2-C(methyl) | 109.5° | |

| Dihedral Angle | ||

| H-O-C1-C2 | ~60° (gauche) |

Molecular Orbital (MO) analysis provides insights into the reactivity and electronic properties of a molecule. Key aspects include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and conjugative interactions within a molecule by examining the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. nih.gov For this compound, the HOMO would likely be localized around the oxygen atom of the hydroxyl group, specifically its lone pair electrons. The LUMO would be expected to be an antibonding σ* orbital associated with the C-O or C-H bonds. The large HOMO-LUMO gap would be consistent with the high stability typical of saturated alcohols.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

This table shows representative energy values for the frontier orbitals of a long-chain alcohol, as would be calculated using DFT. These values are illustrative.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -9.8 | Site of electrophilic attack (e.g., protonation) |

| LUMO | +4.5 | Site of nucleophilic attack (less favorable) |

| HOMO-LUMO Gap | 14.3 | High kinetic stability, low reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. arxiv.orgresearchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions. arxiv.org

For this compound, MD simulations would be invaluable for understanding the conformational flexibility of its long nonyl chain and the nature of its interactions in a condensed phase (e.g., in a solvent or as a pure liquid). The primary interactions governing the behavior of alcohols are hydrogen bonds, dipole-dipole interactions, and van der Waals dispersion forces. ck12.orgchemguide.co.uk The hydroxyl group acts as both a hydrogen bond donor (via its hydrogen) and an acceptor (via its oxygen lone pairs). chemguide.co.uklibretexts.org MD simulations can quantify the extent and lifetime of these hydrogen bonds, which are crucial for properties like boiling point and solubility. libretexts.org The bulky 2,2-dimethyl substitution would sterically hinder some conformations and affect how the molecule packs in a liquid, influencing properties like viscosity and density. acs.org

Table 3: Key Intermolecular Interactions for this compound

This interactive table summarizes the types of intermolecular forces present in this compound.

| Interaction Type | Description | Relative Strength |

| Hydrogen Bonding | Attraction between the hydroxyl H and an O from another molecule. libretexts.org | Strongest |

| Dipole-Dipole | Attraction between the permanent dipoles of the C-O-H groups. | Intermediate |

| Van der Waals Forces | Weak attractions due to temporary fluctuations in electron density along the nonyl chain. chemguide.co.uk | Weak but cumulative |

Quantitative Structure-Property Relationship (QSPR) Modeling for Related Alcohols

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural or physicochemical properties of molecules (known as descriptors) with a specific property of interest, such as boiling point, solubility, or surface tension. nih.govresearchgate.net These models are often developed using multiple linear regression or machine learning techniques. researchgate.netnih.gov

For aliphatic alcohols, QSPR models have been successfully developed to predict a range of properties. nih.govnih.gov The models typically rely on descriptors derived from the molecular structure, such as topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and quantum-chemical descriptors (e.g., dipole moment, polarizability). researchgate.netmdpi.com A QSPR model for predicting the aqueous solubility of alcohols, for example, might take the form:

Property = C₀ + C₁ * (Descriptor₁) + C₂ * (Descriptor₂) + ...

In the context of this compound, its large size (contributing to hydrophobicity) and the presence of the polar hydroxyl group and significant branching would be key features captured by the descriptors. QSPR studies have demonstrated that properties of alcohols are influenced by the alkyl group (R), the hydroxyl group (OH), and the interaction between them. researchgate.netmdpi.com

Table 4: Example of Descriptors Used in QSPR Models for Alcohols

This table lists common descriptors used in QSPR studies of alcohol properties. nih.govresearchgate.net

| Descriptor Type | Example Descriptor | Property Influenced |

| Topological | Wiener Index (describes molecular branching) | Boiling Point, Viscosity |

| Constitutional | Molecular Weight | Boiling Point, Density |

| Quantum-Chemical | Dipole Moment | Solubility, Partition Coefficient |

| Geometric | Molecular Surface Area | Solubility, Surface Tension |

Computational Elucidation of Reaction Mechanisms Involving Branched Alcohols

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, chemists can determine activation barriers and reaction enthalpies, providing a detailed, step-by-step understanding of how a reaction proceeds. nih.gov

The structure of this compound is analogous to neopentyl alcohol, which is famous for its unusual reactivity in substitution reactions. vaia.com Due to the extreme steric hindrance at the C2 position, a direct Sₙ2 backside attack on C1 is practically impossible. masterorganicchemistry.com An Sₙ1 reaction is also disfavored because it would require the formation of a highly unstable primary carbocation. youtube.com

Computational studies on the reactions of neopentyl-like alcohols with acids (e.g., HBr) show that the reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water). vaia.com As the water molecule departs, a 1,2-methyl shift occurs simultaneously to avoid the formation of the primary carbocation, leading directly to a more stable tertiary carbocation. This rearranged carbocation is then attacked by the nucleophile. vaia.comyoutube.com Computational methods like DFT can model this entire pathway, calculating the energy of the transition state for the concerted leaving group departure and methyl shift, thus explaining why rearranged products are exclusively observed. Similar computational approaches can be applied to other reactions of branched alcohols, such as dehydration or oxidation. libretexts.org

Biochemical and Environmental Occurrence of 2,2 Dimethyl 1 Nonanol

Natural Presence and Biosynthesis in Biological Systems

2,2-Dimethyl-1-nonanol has been identified as a natural product, notably within the metabolome of Commiphora rostrata, a plant species belonging to the Burseraceae family. nih.govicipe.org A 1988 study analyzing the volatile resin exudate from the stem bark of Commiphora rostrata identified a series of oxygenated alkane components, including 2,2-dimethylalkanols. icipe.org This finding confirms the presence of this compound in the plant's chemical arsenal, where it is believed to play a role in defending the plant against predators and fungal pathogens. icipe.org The resin of Commiphora species is a complex mixture, and the identification of this specific branched-chain alcohol highlights the diverse array of secondary metabolites produced by this genus. upol.cz

While the specific biosynthetic pathway for this compound has not been explicitly elucidated, it can be inferred from the general understanding of fatty acid and alcohol biosynthesis in plants. The formation of branched-chain alcohols often originates from the metabolism of branched-chain amino acids like valine, leucine, and isoleucine.

The proposed pathway would likely initiate with a branched-chain amino acid, which serves as a primer for fatty acid synthase (FAS) enzymes. Through successive additions of two-carbon units from malonyl-CoA, a long-chain branched fatty acid is synthesized. The final step in the formation of this compound would involve the reduction of the corresponding branched-chain fatty acid (2,2-dimethylnonanoic acid) or its activated form (e.g., acyl-CoA or acyl-ACP) by a fatty acyl reductase (FAR) enzyme. This enzymatic reduction converts the carboxylic acid group to a primary alcohol, yielding this compound.

Environmental Fate and Transformation Pathways

The environmental fate of this compound is dictated by its physical and chemical properties, which influence its distribution and degradation in the atmosphere, soil, and water.

Once released into the atmosphere, this compound is expected to be degraded primarily through reactions with photochemically produced hydroxyl (OH) radicals. This is the main removal process for most volatile organic compounds (VOCs) in the troposphere. The reaction involves the abstraction of a hydrogen atom from the alcohol molecule, initiating a series of oxidative reactions that ultimately break down the compound.

The biodegradability of this compound in environments such as soil and water is expected to be limited due to its molecular structure. The presence of a quaternary carbon atom at the C-2 position (the two methyl groups attached to the second carbon) significantly hinders enzymatic attack by microorganisms. This steric hindrance makes it difficult for the enzymes that typically initiate the degradation of alcohols to access the molecule.

Studies on other tertiary and highly branched alcohols have shown that such structures are recalcitrant to biodegradation. For instance, the degradation of tertiary alcohols is known to be a slow process, often requiring specialized microbial consortia. europa.eu The neopentyl group (a carbon atom bonded to three other carbon atoms and a CH2 group) in this compound presents a significant barrier to microbial breakdown, suggesting that the compound may persist in soil and aquatic environments.

The potential for a chemical to accumulate in aquatic organisms, known as bioconcentration, is often estimated using its octanol-water partition coefficient (LogKow). A higher LogKow value indicates greater lipophilicity and a higher tendency to partition into the fatty tissues of organisms.

For this compound, the estimated LogKow (XLogP3) is 4.3. nih.gov The bioconcentration factor (BCF) can be estimated from the LogKow using established quantitative structure-activity relationship (QSAR) models. For non-ionic compounds with a LogKow between 1.0 and 7.0, a common regression equation is used. epa.govdeepdyve.com

Using the formula log10(BCF) = 0.76 * log10(Kow) - 0.23 (a simplified linear regression model), the estimated log(BCF) would be approximately (0.76 * 4.3) - 0.23 = 3.038. This corresponds to a BCF value of approximately 1091.

A BCF of this magnitude suggests a high potential for bioconcentration in aquatic organisms. This means that if present in water, this compound is likely to be taken up and concentrated in fish and other aquatic life to levels significantly higher than in the surrounding water.

Interactive Data Table: Estimated Environmental Fate Properties of this compound

| Property | Value | Method | Implication |

| LogKow | 4.3 | XLogP3 Estimation nih.gov | High lipophilicity |

| Atmospheric Half-life | Hours to days | AOPWIN Estimation (analogy) copernicus.org | Low persistence in the atmosphere |

| Biodegradation | Likely slow/recalcitrant | Structural Analogy europa.eu | Potential for persistence in soil and water |

| Estimated BCF | ~1091 | QSAR from LogKow epa.govdeepdyve.com | High potential for bioconcentration |

Research on Applications of 2,2 Dimethyl 1 Nonanol and Its Derivatives in Chemical Science and Technology

Role as a Chemical Intermediate in Organic Synthesis

As a primary alcohol, 2,2-Dimethyl-1-nonanol possesses a hydroxyl (-OH) group that can theoretically undergo various chemical reactions typical of alcohols, such as esterification, etherification, and oxidation, to produce other chemical compounds. This potential reactivity positions it as a possible chemical intermediate.

However, a detailed search of scholarly articles and patents reveals no specific, documented instances of this compound being utilized as a key intermediate in the synthesis of other molecules. The reactivity of structurally similar neopentyl alcohols, like 2,2-dimethyl-1-propanol, is known to be influenced by the steric hindrance from the adjacent quaternary carbon, which can slow down certain reactions. This characteristic may also influence the synthetic utility of this compound, although specific studies are not available to confirm this.

Development of this compound-based Materials

The development of new materials with tailored properties is a significant area of chemical research. The molecular structure of this compound, featuring a nine-carbon chain, suggests potential applications in materials science. Despite this, specific research into materials derived from this particular alcohol is not apparent in the current body of published work.

Surfactants are molecules with a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. Alcohols are often used as the starting material for the hydrophobic tail. While other long-chain alcohols are widely used in the synthesis of surfactants, there is no specific scientific literature detailing the synthesis or performance of surfactants derived from this compound.

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a liquid with a melting point significantly lower than its individual components. Alcohols are commonly used as HBDs in the formation of DESs. These solvents are explored for various applications, including as green solvents for extraction and catalysis.

A review of the literature on Deep Eutectic Solvents does not show any studies where this compound has been used as a component. Research in this field has focused on a wide array of other alcohols and compounds like choline (B1196258) chloride, organic acids, and terpenes to form these novel solvent systems.

The addition of alcohols or their ester derivatives to fuels like biodiesel can alter properties such as viscosity, cold-flow behavior, and emissions. For instance, branched-chain esters have been investigated for their potential to improve the low-temperature characteristics of biodiesel.

Despite the theoretical potential for esters of this compound to act as biodiesel components, there are currently no published research studies that investigate its use as a fuel additive or in the modification of biodiesel properties. Research on fuel additives has explored other alcohols and ethers, but not this specific compound.

Exploration in Advanced Functional Materials and Specialty Chemicals

Advanced functional materials are designed to possess specific, often unique, properties for high-tech applications. Specialty chemicals are produced for particular end-uses and include a diverse range of products like plasticizers, lubricants, and coatings. The long alkyl chain and branched structure of this compound could potentially be leveraged to create such targeted molecules.

However, an extensive search of scientific and technical databases provides no specific examples of this compound or its direct derivatives being developed for or incorporated into advanced functional materials or being marketed as specialty chemicals. The applications of its isomers, such as 2-nonanol (B147358) in flavors and fragrances, are documented, but these uses are not reported for this compound.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 2,2-Dimethyl-1-nonanol

This compound is a saturated primary alcohol with the chemical formula C₁₁H₂₄O. nih.gov Its structure features a nonane (B91170) backbone with two methyl groups attached to the second carbon atom, adjacent to the hydroxyl group. This neopentyl-like structure imparts specific physicochemical properties that distinguish it from its linear isomer, 1-nonanol, and other branched nonanol isomers.

While comprehensive research specifically on this compound is limited, its fundamental properties can be inferred from established principles of alcohol chemistry and data available for structurally similar compounds. ijrpr.com The steric hindrance created by the gem-dimethyl group at the C2 position is expected to influence its reactivity, particularly in reactions involving the hydroxyl group and the adjacent carbon atom. For instance, oxidation of this compound would likely require more forcing conditions compared to less hindered primary alcohols. ijrpr.com

Publicly available data on this compound primarily consists of computed properties. These computational predictions provide a foundational understanding of the molecule's characteristics.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₄O | PubChem nih.gov |

| Molecular Weight | 172.31 g/mol | PubChem nih.gov |

| XLogP3 | 4.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 7 | PubChem nih.gov |

| Exact Mass | 172.182715385 Da | PubChem nih.gov |

This table is interactive. Users can sort and filter the data.

The natural occurrence of this compound has been reported in Commiphora rostrata, indicating its presence in natural products, though its biosynthetic pathway and ecological role remain unelucidated. nih.gov

Identification of Knowledge Gaps and Emerging Research Avenues for Branched Alcohols

While the fundamental chemistry of simple alcohols is well-established, significant knowledge gaps persist, particularly for complex branched structures like this compound. nih.govnih.gov These gaps represent exciting opportunities for future research.

Key Knowledge Gaps:

Economic Synthesis: The economically viable synthesis of many branched-chain higher alcohols has not yet been achieved through native organisms. nih.govresearchgate.net Developing efficient and scalable synthetic routes, including both chemical and biological methods, is a primary challenge.

Microbial Production: While metabolic engineering and synthetic biology offer promising avenues for producing BCHAs, the yields are often low. nih.govresearchgate.netnih.gov A deeper understanding of the metabolic pathways and the development of more robust engineered microorganisms are needed to improve production efficiency. nih.gov

Physicochemical and Toxicological Data: There is a general lack of comprehensive experimental data for many complex branched alcohols. This includes detailed spectroscopic data, thermophysical properties, and toxicological profiles. This information is crucial for assessing their potential applications and environmental impact.

Structure-Property Relationships: A more profound understanding of how specific branching patterns influence properties such as energy density, hygroscopicity, and vapor pressure is required. nih.gov This knowledge is vital for designing next-generation biofuels and performance chemicals.

Biocatalysis and Enzyme Discovery: The enzymatic pathways for the biosynthesis and degradation of many branched alcohols are not well understood. Identifying and characterizing novel enzymes with activity towards these substrates could enable new biocatalytic processes.

Emerging Research Avenues:

Advanced Biofuel Development: Branched-chain higher alcohols are considered superior to ethanol (B145695) as fuel alternatives due to their higher energy density and lower hygroscopicity. nih.govresearchgate.net Research into optimizing the production of specific isomers, like those of nonanol, for fuel applications is a critical area.

Green Chemistry and Sustainable Synthesis: The development of green synthetic methods for branched alcohols, utilizing renewable feedstocks and environmentally benign catalysts, is a growing area of interest. ijrpr.comresearchgate.net This includes exploring novel catalytic systems for reactions like hydroformylation and oxidation. jst.go.jpresearchgate.net

Novel Material Precursors: The unique structures of branched alcohols make them potential precursors for a variety of materials, including surfactants, lubricants, and polymers. For example, biodiesel derived from branched-chain esters has shown improved low-temperature properties. sigmaaldrich.com

Natural Product Synthesis and Discovery: The identification of novel branched alcohols from natural sources and the elucidation of their biological activities and biosynthetic pathways present exciting research opportunities. nih.gov

Methodological Advancements and Their Impact on Future Research on this compound

Recent methodological advancements in chemical synthesis, analysis, and computational chemistry are set to significantly impact the study of this compound and other branched alcohols.

Synthetic Methodologies:

Catalytic Innovations: The development of highly active and selective catalysts for alcohol synthesis and modification is a major driver of research. For instance, rhodium-catalyzed hydroformylation-reduction sequences allow for the synthesis of alcohols from olefins with high branched-to-linear ratios. researchgate.net Novel catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), have shown exceptional activity in the oxidation of sterically hindered alcohols, which would be relevant for the conversion of this compound to its corresponding aldehyde or carboxylic acid. jst.go.jp

Metabolic Engineering and Synthetic Biology: Advances in gene editing technologies (e.g., CRISPR-Cas9) and systems biology approaches are enabling the rational design and construction of microbial cell factories for the production of specific branched-chain alcohols. nih.govresearchgate.netnih.gov These techniques could be applied to develop strains capable of producing this compound from renewable resources.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer and more efficient synthesis of fine chemicals, including alcohols. This technology can be particularly advantageous for optimizing multi-step synthetic sequences.

Analytical Techniques:

Advanced Spectroscopy: Modern NMR and mass spectrometry techniques provide powerful tools for the detailed structural elucidation and quantification of complex molecules like this compound. nih.gov Two-dimensional NMR experiments and high-resolution mass spectrometry are invaluable for unambiguously determining the structure of novel branched alcohols.

Chromatographic Methods: The development of new stationary phases and detection methods in gas and liquid chromatography allows for the improved separation and analysis of complex mixtures of alcohol isomers.

Computational Chemistry: Density functional theory (DFT) and other computational methods are increasingly used to predict the spectroscopic properties, reactivity, and thermochemical data of molecules. nih.gov This can guide experimental work and provide insights into reaction mechanisms.

Impact on Future Research:

These methodological advancements will enable a more systematic and in-depth investigation of this compound. Researchers will be able to:

Develop efficient and selective synthetic routes to produce this compound in quantities sufficient for detailed characterization and application testing.

Utilize advanced analytical techniques to obtain a comprehensive set of experimental data on its physicochemical properties.

Employ computational modeling to predict its behavior and guide the design of new experiments.

Explore its potential applications as a biofuel component, a precursor for specialty chemicals, or a building block for novel materials.

Q & A

Basic: What are the established synthetic routes for 2,2-Dimethyl-1-nonanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of branched alcohols like this compound often employs Grignard reactions or alkylation of ketones. For example, reacting 2,2-dimethylnonanal with a reducing agent (e.g., NaBH₄ or LiAlH₄) under controlled temperatures (0–25°C) can yield the target alcohol. Optimization involves:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., THF) improve reaction kinetics.

- Purification : Fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .

Validate intermediates via GC-MS or TLC, and monitor reaction progress with IR spectroscopy for C=O reduction (loss of ~1700 cm⁻¹ peak) .

Basic: How can advanced spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify branching via methyl group signals (δ 0.8–1.2 ppm for CH₃) and hydroxyl proton (δ 1.5–2.0 ppm, broad). Use DEPT-135 to distinguish CH₂ and CH₃ groups.

- 2D NMR (HSQC, HMBC) : Correlate hydroxyl proton with adjacent carbons to confirm the alcohol’s position.

- IR Spectroscopy : O-H stretching (~3300 cm⁻¹) and C-O absorption (~1050 cm⁻¹) confirm functional groups.

- Mass Spectrometry (EI-MS) : Look for molecular ion [M-H₂O]⁺ due to dehydration, and fragment peaks (e.g., m/z 83 for C₆H₁₁⁺) to validate branching .

Advanced: What computational methods are suitable for studying the conformational stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate equilibrium geometries and energy barriers for rotamers using B3LYP/6-31G(d). Compare with experimental data (e.g., dipole moments) to validate models.

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in water/ethanol) to analyze aggregation behavior due to amphiphilic structure.

- Solvent Accessible Surface Area (SASA) : Quantify hydrophobic interactions driving micelle formation in aqueous solutions.

Reference NIST thermochemical data (e.g., enthalpy of formation) to cross-validate computational results .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound?

Methodological Answer:

- Source Evaluation : Cross-reference data from authoritative databases (NIST, PubChem) and peer-reviewed journals. Prioritize studies with detailed experimental conditions (e.g., pressure during boiling point measurement) .

- Reproducibility Tests : Replicate measurements using standardized methods (e.g., ASTM D86 for boiling points).

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. For example, a boiling point discrepancy >5°C suggests procedural or purity issues .

Advanced: What in vitro models are appropriate to assess the biological activity of this compound?

Methodological Answer:

- Membrane Permeability Assays : Use Caco-2 cell monolayers to simulate intestinal absorption. Measure apparent permeability (Papp) with HPLC quantification.

- Cytotoxicity Screening : Employ MTT assays on human hepatocyte (HepG2) or fibroblast (NIH/3T3) lines. Test concentrations (0.1–100 µM) to determine IC₅₀.

- Enzyme Inhibition Studies : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

Design dose-response curves and validate results with positive controls (e.g., ketoconazole for CYP3A4 inhibition) .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation (vapor pressure ~0.62 mmHg at 25°C) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to avoid dermal/ocular contact.

- First Aid Protocols : For skin exposure, wash with soap/water; for eye contact, rinse with saline for 15+ minutes. Maintain SDS documentation per OSHA standards .

Advanced: How can researchers design experiments to investigate the environmental fate of this compound?

Methodological Answer:

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure microbial degradation in activated sludge. Monitor CO₂ evolution via gas chromatography.

- Hydrolysis Kinetics : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 50°C. Analyze degradation products with LC-MS.

- QSAR Modeling : Predict log Kow and BCF using EPI Suite™, then validate with experimental shake-flask methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.